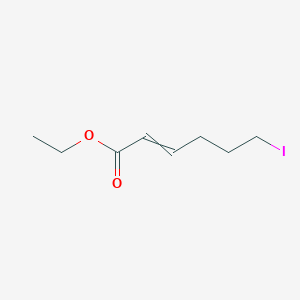

Ethyl 6-iodohex-2-enoate

Description

Ethyl 6-iodohex-2-enoate is an α,β-unsaturated ester characterized by a terminal iodine substituent at the 6-position of the hexenoyl chain and an ethyl ester group at the 1-position.

Properties

CAS No. |

64277-92-5 |

|---|---|

Molecular Formula |

C8H13IO2 |

Molecular Weight |

268.09 g/mol |

IUPAC Name |

ethyl 6-iodohex-2-enoate |

InChI |

InChI=1S/C8H13IO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |

InChI Key |

GCNWYKRIQXHAHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-iodohex-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide, such as iodohexane, under basic conditions. The enolate ion is generated from the corresponding ester using a strong base like sodium ethoxide in ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactors can enhance the reaction efficiency and yield by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-iodohex-2-enoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the double bond can yield saturated esters.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or amines in polar solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

Substitution: Ethyl 6-hydroxyhex-2-enoate or ethyl 6-aminohex-2-enoate.

Oxidation: Ethyl 6-iodohexanoate.

Reduction: Ethyl 6-iodohexanoate.

Scientific Research Applications

Ethyl 6-iodohex-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a labeling reagent in biochemical assays.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated compounds for imaging purposes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-iodohex-2-enoate involves its reactivity as an enoate ester. The iodine atom can participate in electrophilic substitution reactions, while the double bond allows for nucleophilic addition reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 6-iodohex-2-enoate belongs to a broader class of α,β-unsaturated esters. Key comparisons include:

- Iodo vs. Aryl/Thienyl Substituents: The iodine atom in this compound enhances electrophilicity at the β-carbon, enabling nucleophilic attacks or elimination reactions. In contrast, aryl or thienyl groups in cyclohexene derivatives (e.g., ) stabilize conjugated systems, favoring cycloaddition or polymerization reactions.

- Ketone vs. Ester Dominance: Cyclohexene derivatives with ketone groups (e.g., compounds in ) exhibit hydrogen-bonding interactions, influencing crystal packing (as seen in ) and biological activity. This compound’s ester group prioritizes solubility in nonpolar solvents, making it suitable for organometallic reactions.

Research Findings and Limitations

- Synthetic Challenges: Halogenated esters like this compound may require inert conditions to prevent iodide elimination, unlike thermally stable cyclohexene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.